molecular formula C12H17ClN2O2 B3037963 Benzyl piperazine-1-carboxylate hydrochloride CAS No. 68160-42-9

Benzyl piperazine-1-carboxylate hydrochloride

Cat. No.: B3037963
CAS No.: 68160-42-9
M. Wt: 256.73 g/mol
InChI Key: UVSYBACKWARTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl piperazine-1-carboxylate hydrochloride (CAS: 162576-01-4) is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a hydrochloride salt. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 270.72 g/mol . The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing piperazine-based scaffolds. Key spectral data include HRMS (ES): m/z 321.1803 [M+H]⁺ (theoretical: 321.1809) and ¹³C NMR signals at δ 23.8 (CH₂) and 23.6 (CH₂) for the piperazine ring . Its structural simplicity and stability under acidic conditions make it a versatile building block for drug discovery.

Properties

IUPAC Name

benzyl piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSYBACKWARTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbobenzylation of Piperazine

The foundational step in synthesizing benzyl piperazine-1-carboxylate hydrochloride is the carbobenzylation of piperazine using benzyl chloroformate (Cbz-Cl). This reaction typically proceeds under Schotten-Baumann conditions, where piperazine is treated with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine.

In a representative procedure from patent literature, piperazine is dissolved in a mixture of dichloromethane and dimethylformamide (90:10 v/v) at 0°C under inert atmosphere. Benzyl chloroformate is added dropwise, followed by stirring at 25°C for 12 hours. The excess reagent and solvent are evaporated under reduced pressure, yielding the Cbz-protected piperazine intermediate. The crude product is purified via silica gel chromatography using dichloromethane/methanol (95:5) as the eluent, achieving a yield of 85–90%.

Key Reaction Parameters

Parameter Value Source
Solvent System Dichloromethane/DMF (90:10)
Temperature 0°C → 25°C
Base Triethylamine
Purification Method Silica Chromatography (95:5)
Yield 85–90%

Alkylation and Acylation Approaches

Subsequent modifications to the piperazine core often involve alkylation or acylation to introduce specific substituents. For instance, the patent EP0847999B1 describes the reaction of N-ethylpiperazine with 2,3-dimethoxyphenol in ethanol, followed by dropwise addition of formaldehyde (38% w/v aqueous solution). The mixture is stirred for 24 hours at room temperature, evaporated, and chromatographed to isolate the alkylated intermediate.

In another example, 40 mmol of a carboxylic acid derivative (e.g., 2-E-phenylcyclopropylcarboxylic acid) is reacted with oxalyl chloride in dichloromethane/DMF to form the corresponding acid chloride. This intermediate is then coupled with the Cbz-piperazine derivative in anhydrous pyridine, followed by HCl treatment to precipitate the hydrochloride salt.

Critical Considerations

  • Oxalyl Chloride Use : Ensures efficient activation of carboxylic acids for acylation.
  • Pyridine as Catalyst : Neutralizes HCl generated during acyl chloride reactions, preventing side reactions.
  • Salt Formation : Addition of HCl in anhydrous ether quantitatively converts the free base to the hydrochloride salt.

Deprotection and Hydrochloride Salt Formation

The final step involves deprotection of the Cbz group (if present) and hydrochloride salt formation. In a protocol adapted from flow synthesis methodologies, benzyl piperazine-1-carboxylate is treated with HCl in dioxane at 100°C, resulting in simultaneous deprotection and salt formation. The solution is evaporated under reduced pressure, and the residue is recrystallized from ethanol/ether to yield the hydrochloride salt with >95% purity.

Analytical Data for this compound

Property Value Source
Molecular Formula C₁₂H₁₇ClN₂O₂
Molecular Weight 256.73 g/mol
Melting Point 222°C
Solubility Sparingly in chloroform
Elemental Analysis C: 60.36%; H: 6.89%; N: 5.63%

Optimization and Industrial-Scale Production

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have been employed to automate the coupling of benzyl chloroformate with piperazine, reducing reaction times from hours to minutes. For example, a flow rate of 0.20 mL/min through a 5 mL coiled reactor at 100°C achieves near-quantitative conversion, with in-line purification via semi-automatic Combiflash systems.

Comparative Efficiency of Methods

Method Yield Purity Throughput
Batch Synthesis 85% 90–95% Low
Flow Chemistry 95% 98–99% High

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and piperazine protons (δ 3.48–3.45 ppm, multiplet). Fourier-transform infrared (FTIR) spectroscopy confirms the carbonyl stretch of the carboxylate group at 1680–1700 cm⁻¹.

Spectral Data Highlights

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.53 (s, 2H, CH₂), 2.46–2.40 (m, 4H, piperazine).
  • Elemental Analysis : Matches theoretical values within ±0.3%.

Challenges and Mitigation Strategies

  • Impurity Formation : Residual benzyl alcohol from incomplete Cbz cleavage is mitigated by excess HCl and extended reaction times.
  • Hygroscopicity : The hydrochloride salt is hygroscopic; storage under anhydrous conditions with desiccants is essential.

Chemical Reactions Analysis

Types of Reactions

Benzyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

Benzyl piperazine-1-carboxylate hydrochloride is a chemical compound with various applications in scientific research, particularly in the synthesis of pharmaceutical and other organic compounds .

Chemical Properties and Structure
this compound has a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It consists of a piperazine ring with a benzyl carboxylate group attached to one of the nitrogen atoms, and it is in the form of a hydrochloride salt .

Synthesis and Chemical Reactions

Benzyl piperazine-1-carboxylate is used as a reagent in various chemical reactions for synthesizing complex molecules.

  • Synthesis of Piperazine Derivatives: Benzyl piperazine-1-carboxylate is utilized in the synthesis of piperazine derivatives, which are important building blocks in many pharmaceuticals . For example, it can be reacted with 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate to produce Benzyl 4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carboxylate .
  • C-N Bond Formation: It is also used in C-N bond formation reactions. For instance, it reacts with tert-butyl (4-bromophenethyl) carbamate in the presence of Pd(OAc)2 and XPhos to form a substituted piperazine compound .
  • Protection Chemistry: The benzyl carboxylate group can act as a protecting group for the piperazine nitrogen. This allows for selective modification of other parts of the molecule, followed by deprotection to yield the desired piperazine derivative .

Pharmaceutical Applications

Benzyl piperazine-1-carboxylate derivatives have been explored for their potential as modulators of fatty acid amide hydrolase (FAAH), which are used in the treatment of anxiety, pain, and other conditions .

Recreational Drug Context

Mechanism of Action

The mechanism of action of benzyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives share a common heterocyclic core but differ in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Substitution Variations

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Hydroxymethyl group at position 3 C₁₃H₁₉ClN₂O₃ Increased polarity; potential for prodrug design
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate Aminoethyl side chain at position 4 C₁₄H₂₀N₃O₂ Enhanced binding to amine receptors; similarity score: 0.96
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride Isobutyl group at position 3 (S-configuration) C₁₆H₂₅ClN₂O₂ Improved lipophilicity; used in kinase inhibitor research

Key Insight : Substitutions at the 3- or 4-positions alter solubility and receptor affinity. For example, the hydroxymethyl derivative (C₁₃H₁₉ClN₂O₃) exhibits higher aqueous solubility due to its polar group, whereas isobutyl-substituted analogs prioritize membrane permeability .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Applications Reference
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride R-configuration C₁₃H₁₉ClN₂O₂ Chiral intermediates; enantioselective synthesis
(S)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride S-configuration C₁₃H₁₉ClN₂O₂ Differential activity in serotonin receptor modulation

Key Insight : Stereochemistry critically impacts biological activity. For instance, (R)-enantiomers may exhibit distinct binding kinetics compared to (S)-forms in neurological targets .

Functional and Pharmacological Comparisons

Antihelminthic Activity

Benzyl piperazine-1-carboxylate hydrochloride derivatives have been compared to benzimidazole-linked piperazines. In a 2016 study, bisaryl benzyl piperazine showed 78% inhibition of Haemonchus contortus (a parasitic nematode) at 10 µM, outperforming benzimidazole analogs by 20% . The Cbz group’s electron-withdrawing properties likely enhance stability in acidic parasitic environments.

Scalability

This compound is synthesized via Cbz protection of piperazine followed by HCl salt formation. This method achieves >95% purity at multigram scales . In contrast, tert-butyl analogs (e.g., tert-butyl piperazine-1-carboxylate) require harsher deprotection conditions (BBr₃), limiting scalability .

Cost and Availability

Compound Name Price (USD/g) Commercial Availability Reference
This compound $45–60 Widely available (Enamine, BLD Pharm)
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride $220–300 Limited suppliers (GLPBIO)

Key Insight : Chiral and complex derivatives command higher prices due to specialized synthesis and purification requirements .

Biological Activity

Benzyl piperazine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, synthesis, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a piperazine derivative that has been studied for its potential therapeutic effects. It is known to act on various neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and psychotropic effects.

Pharmacological Effects

  • CNS Stimulant Activity : Benzyl piperazine (BZP) derivatives have been noted for their stimulant properties, often compared to amphetamines. They primarily act as serotonin and dopamine reuptake inhibitors, leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Adverse Effects : While BZP has stimulant properties, it is also associated with several adverse effects including:
    • Acute psychosis
    • Renal toxicity
    • Seizures
    • Cardiovascular issues such as tachycardia and hypertension .
  • Toxicity Reports : A retrospective study indicated that BZP presentations contributed minimally to overdose cases; however, severe cases have been documented when combined with other substances like MDMA .

Case Studies

  • Case Study 1 : A 23-year-old male experienced severe complications after ingesting BZP combined with MDMA, leading to a coma but later recovery. This highlights the potential for dangerous interactions with other stimulants .
  • Case Study 2 : In another instance, a fatality was linked to BZP alone, emphasizing the need for caution even with single-agent exposure .

Structure-Activity Relationship (SAR)

Research into the SAR of benzyl piperazine derivatives reveals that modifications to the piperazine ring can significantly influence their biological activity. For example:

Modification Effect on Activity
Addition of alkyl groupsEnhanced CNS activity
Substitution on the benzyl ringAltered affinity for serotonin receptors
Changes in carboxylate positioningVariations in toxicity profiles

Studies indicate that increasing the distance between functional groups can lead to loss of activity against certain biological targets .

Synthesis Approaches

The synthesis of this compound typically involves:

  • Piperazine Derivatives : Starting from commercially available piperazines.
  • Functionalization : Employing reactions such as alkylation and acylation to introduce the benzyl and carboxylate groups.
  • Purification : Utilizing methods like recrystallization or chromatography to obtain the hydrochloride salt form .

Q & A

What are the established synthetic methodologies for Benzyl piperazine-1-carboxylate hydrochloride?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution reactions. For example, tert-butyl piperazine-1-carboxylate can react with benzyl bromide under reflux conditions in a polar aprotic solvent (e.g., acetonitrile or DMF) to form a protected intermediate. Subsequent hydrolysis with hydrochloric acid yields the hydrochloride salt. Purification is achieved using column chromatography or recrystallization to ensure high purity (>95%) . Alternative routes involve direct benzylation of piperazine derivatives, though competing side reactions may require careful stoichiometric control .

What safety protocols are critical when handling this compound?

Basic Research Question
Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
  • Storage: Keep in a tightly sealed container at –20°C in a dark, dry environment to avoid decomposition. Separate from oxidizers and strong acids .

How is this compound characterized to confirm structural integrity?

Basic Research Question
Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra (e.g., in CDCl3 or DMSO-d6) verify proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–7.4 ppm, while piperazine carbons resonate near δ 45–55 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]+ calculated for C13H15N2 at 199.1230) .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for reproducibility in downstream applications .

How can reaction yields be optimized during synthesis?

Advanced Research Question
Key variables to optimize:

  • Catalyst Selection: Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
  • Temperature Control: Reflux at 80–100°C improves reaction kinetics but may require inert atmospheres to prevent oxidation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while dichloromethane may reduce side reactions.
  • Workup Strategies: Neutralize excess HCl with sodium bicarbonate before extraction to minimize product loss .

What factors influence the compound’s stability during storage and experimental use?

Advanced Research Question
Stability is affected by:

  • Temperature: Long-term storage at –20°C prevents thermal degradation, as elevated temperatures (>25°C) accelerate hydrolysis of the carboxylate ester .
  • Light Exposure: UV light induces photodegradation; use amber vials for light-sensitive samples.
  • Moisture: Hygroscopic properties necessitate desiccants or vacuum-sealed containers to avoid clumping .
  • pH: Aqueous solutions should be buffered near pH 4–6 to prevent ester bond cleavage.

How should researchers address inconsistencies in spectroscopic data?

Advanced Research Question
Steps to resolve discrepancies:

Purity Reassessment: Run HPLC to detect impurities (e.g., unreacted benzyl bromide or hydrolysis byproducts) .

Isotopic Labeling: Use deuterated solvents to confirm NMR peak assignments and rule out solvent artifacts .

Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation if NMR data is ambiguous.

Comparative Analysis: Cross-reference HRMS and melting points with literature values (e.g., HRMS m/z 199.1228 vs. calculated 199.1230) .

What strategies mitigate stereochemical complications in derivative synthesis?

Advanced Research Question
For chiral derivatives (e.g., (R)-enantiomers):

  • Chiral Catalysts: Use enantiopure catalysts (e.g., BINOL-derived ligands) during benzylation to control stereochemistry .
  • Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with retention times validated against racemic mixtures .
  • Circular Dichroism (CD): Confirm optical activity and absolute configuration post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl piperazine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.